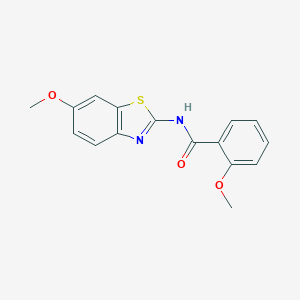
5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione, also known as MATD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MATD is a thiazolidinedione derivative that has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Mécanisme D'action
The mechanism of action of 5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that 5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione may exert its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B pathway, mitogen-activated protein kinase pathway, and phosphatidylinositol 3-kinase/Akt pathway.
Biochemical and Physiological Effects:
5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins. 5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. In addition, 5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to reduce the levels of lipid peroxidation and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is readily available and relatively easy to synthesize. 5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione also exhibits low toxicity and high stability, making it suitable for long-term studies. However, 5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has some limitations for lab experiments. Its solubility in water is limited, which may affect its bioavailability. In addition, the mechanism of action of 5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is not fully understood, which may limit its use in certain experiments.
Orientations Futures
For research on 5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione may include studying its potential applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative diseases. Further studies may also focus on elucidating the mechanism of action of 5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione and identifying its molecular targets. In addition, studies may focus on optimizing the synthesis method of 5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione to improve its bioavailability and efficacy.
Méthodes De Synthèse
5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione can be synthesized using various methods, including the reaction of 4-methylacetophenone with thiosemicarbazide in the presence of glacial acetic acid and sodium acetate. The resulting product is then reacted with 4-methylaniline in the presence of acetic anhydride and triethylamine to yield 5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione. Another method involves the reaction of 4-methylphenylhydrazine with 4-methylacetophenone in the presence of sulfuric acid, followed by the reaction with thiosemicarbazide to yield 5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione.
Applications De Recherche Scientifique
5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, 5-(Methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to exhibit antitumor properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
Propriétés
Formule moléculaire |
C17H16N2O2S |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
5-(N-methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O2S/c1-12-8-10-14(11-9-12)19-15(20)16(22-17(19)21)18(2)13-6-4-3-5-7-13/h3-11,16H,1-2H3 |
Clé InChI |
DNRZFUIDONKVML-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)N(C)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)N(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)


![(9S,20S)-7,18-Dioxo-7,8,9,10,18,19,20,21-octahydro-1,22:12,11-bis(epiminometheno)-5,8,16,19-tetraazadibenzo[a,j]cyclooctadecene-9,20-dicarboxylic acid dimethyl ester](/img/structure/B246148.png)

![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)
![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)


